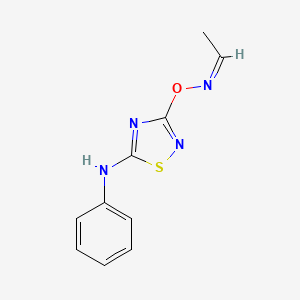![molecular formula C54H60P2 B15213098 bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B15213098.png)
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane: is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound is also prone to substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the substituents on the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts and are performed under controlled temperatures.
Major Products:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted phosphine compounds.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties . These complexes are studied for their catalytic activities in various chemical reactions, including cross-coupling reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound and its derivatives. Its structural features suggest possible applications in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for use in high-performance materials.
Mechanism of Action
The mechanism by which bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity in various reactions. The adamantyl groups provide steric hindrance, which can influence the selectivity and efficiency of the catalytic processes.
Comparison with Similar Compounds
Di-1-adamantylphosphine: Similar in structure but lacks the additional phenyl and methylphenyl groups.
Butyldi-1-adamantylphosphine: Contains butyl groups instead of the phenyl and methylphenyl groups.
Uniqueness: Bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane is unique due to its complex structure, which combines multiple bulky groups and phosphine functionalities. This complexity provides distinct steric and electronic properties, making it a versatile ligand in coordination chemistry and a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C54H60P2 |
|---|---|
Molecular Weight |
771.0 g/mol |
IUPAC Name |
bis(1-adamantyl)-[[2-[bis(2-methylphenyl)phosphanylmethyl]-4,5-diphenylphenyl]methyl]phosphane |
InChI |
InChI=1S/C54H60P2/c1-37-13-9-11-19-51(37)55(52-20-12-10-14-38(52)2)35-47-27-49(45-15-5-3-6-16-45)50(46-17-7-4-8-18-46)28-48(47)36-56(53-29-39-21-40(30-53)23-41(22-39)31-53)54-32-42-24-43(33-54)26-44(25-42)34-54/h3-20,27-28,39-44H,21-26,29-36H2,1-2H3 |
InChI Key |
JZPCBFNJBCVJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(CC2=CC(=C(C=C2CP(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7)C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


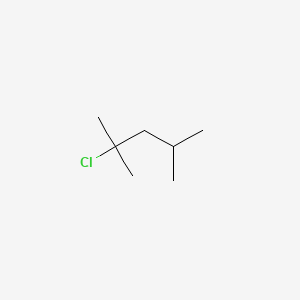
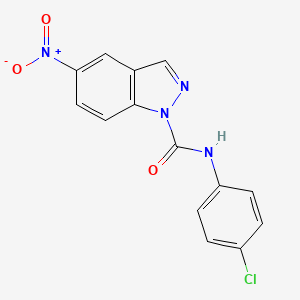
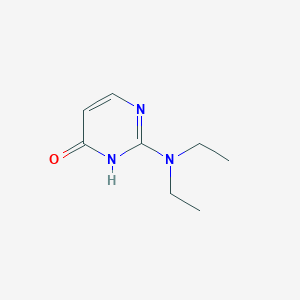
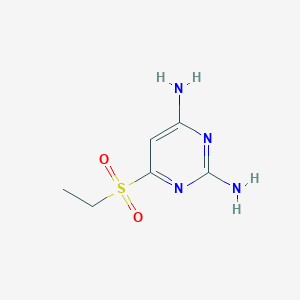
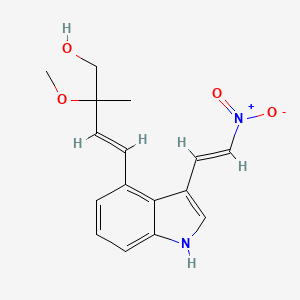

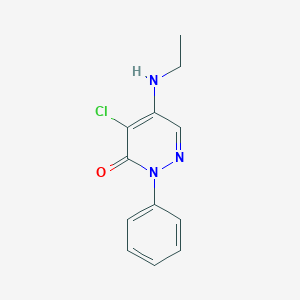

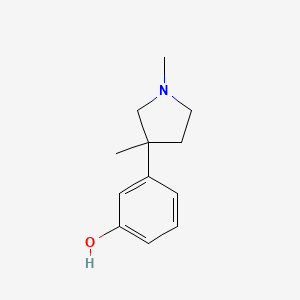
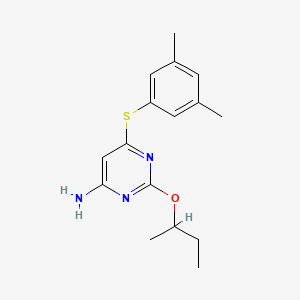
![2-Iodo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide](/img/structure/B15213083.png)
![3-[6-(4-Chloro-3-ethylphenoxy)hexyl]-2-(4-chlorophenyl)quinazolin-4-one](/img/structure/B15213091.png)
![5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15213099.png)
